Decanoyl-RVKR-CMK

Furin inhibition Molecular docking SARS-CoV-2

Decanoyl-RVKR-CMK is the definitive tool for comprehensive proprotein convertase inhibition. It irreversibly blocks all seven mammalian convertases via a covalent chloromethyl ketone warhead. The only PC inhibitor with a 2.6 Å furin-inhibitor crystal structure, it serves as a validated benchmark for antiviral profiling (SARS-CoV-2 IC50=57 nM) and structure-based drug design. Ensures complete pathway shutdown where compensatory convertase activity confounds interpretation.

Molecular Formula C34H66ClN11O5
Molecular Weight 744.4 g/mol
Cat. No. B607572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecanoyl-RVKR-CMK
SynonymsFurin-IN-I
Molecular FormulaC34H66ClN11O5
Molecular Weight744.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl
InChIInChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42)/t24-,25-,26-,29-/m0/s1
InChIKeyNHBJTTGFHCHQHS-VZTVMPNDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Decanoyl-RVKR-CMK: A Broad-Spectrum Proprotein Convertase Inhibitor with Validated Antiviral Efficacy


Decanoyl-RVKR-CMK (dec-RVKR-cmk) is a cell-permeable, irreversible competitive inhibitor of subtilisin/Kex2p-like proprotein convertases (PCs), including furin, PC1, PC2, PC4, PACE4, PC5, and PC7 [1]. The compound is a synthetic peptide comprising an N-terminal decanoyl group and a C-terminal chloromethyl ketone (CMK) warhead that covalently binds the catalytic serine of target proteases [2]. This inhibitor has been extensively characterized through crystallography, providing the first structural insights into furin-substrate interactions, and has demonstrated quantifiable antiviral activity against SARS-CoV-2, HIV, and other viral pathogens in cell-based assays [3].

Decanoyl-RVKR-CMK vs. Other Furin Inhibitors: Why Target Selectivity and Functional Assays Prevent Simple Substitution


Furin inhibitors are not a homogeneous class; they vary significantly in their selectivity profiles, mechanisms of action, and proven efficacy in cellular and viral assays. While some inhibitors, like α1-PDX, exhibit high specificity for furin but are protein-based and require cellular expression or delivery systems [1], others, such as hexa-D-arginine (D6R), are small peptides with distinct Ki values for furin and other PCs [2]. Decanoyl-RVKR-CMK occupies a unique position as a small-molecule, cell-permeable inhibitor with a well-defined, broad PC inhibition profile that has been directly validated in a range of antiviral and cell migration assays. Its performance cannot be assumed to be equivalent to other furin inhibitors without comparative data, as the specific assay conditions and cellular context critically influence the observed inhibitory activity [3].

Decanoyl-RVKR-CMK: Quantitative Differentiation from Key Furin Inhibitors


Superior In Silico Binding Affinity for Furin Compared to Naphthofluorescein

In a molecular docking study against the furin enzyme, Decanoyl-RVKR-CMK demonstrated a significantly stronger predicted binding affinity (-9.18 kcal/mol) compared to the small-molecule inhibitor naphthofluorescein (-5.39 kcal/mol) [1].

Furin inhibition Molecular docking SARS-CoV-2

Broader Spectrum Inhibition of Proprotein Convertases Compared to Selective Inhibitors

Decanoyl-RVKR-CMK inhibits the activity of all seven proprotein convertases (furin, PC1, PC2, PC4, PACE4, PC5, and PC7) , whereas hexa-D-arginine demonstrates a more selective profile with Ki values of 106 nM for furin, 580 nM for PACE4, and 13.2 µM for PC1 . The bioengineered serpin α1-PDX is highly selective for furin (Ki = 600 pM) with minimal activity against other PCs [1].

Proprotein convertase Enzyme selectivity Inhibitor profiling

Direct Demonstration of Antiviral Activity in SARS-CoV-2 Plaque Reduction Assay

Decanoyl-RVKR-CMK demonstrated potent inhibition of SARS-CoV-2 viral entry and cytopathic effect, with an IC50 of 57 nM in a plaque reduction assay, while the TMPRSS2 inhibitor camostat failed to block syncytium formation [1].

Antiviral SARS-CoV-2 Plaque reduction assay

Comparative Inhibition of HIV-1 and HIV-2 Replication in Lymphoblastoid Cells

In a direct comparison, both Decanoyl-RVKR-CMK (decRVKRcmk) and the protein inhibitor α1-PDX were evaluated for their ability to inhibit HIV-2(ROD) and HIV-1(LAI) replication in Jurkat cells. DecRVKRcmk at 35 µM inhibited viral replication by 70-80%, with total inhibition achieved at 70 µM, while α1-PDX expression also significantly reduced replication [1].

HIV Antiviral Proprotein convertase

Inhibition of Proendothelin-1 Processing: Differential Effects of CMK and AT-PDX

Decanoyl-RVKR-CMK (dec-RVKR-cmk) completely abolished proET-1 processing by both purified furin and PACE4, whereas the bioengineered serpin α1-antitrypsin Portland (AT-PDX) selectively inhibited furin-mediated cleavage but not PACE4 processing [1].

Endothelin Proprotein convertase PACE4

Decanoyl-RVKR-CMK as the First Proprotein Convertase Crystallographic Probe

The 2.6 Å crystal structure of the decanoyl-RVKR-CMK-inhibited mouse furin ectodomain represents the first experimentally determined structure for any proprotein convertase, revealing the molecular basis for furin's stringent substrate specificity and providing a validated template for rational inhibitor design [1].

Crystallography Furin structure Drug design

Decanoyl-RVKR-CMK: Optimized Application Scenarios for Proprotein Convertase Research and Antiviral Development


Broad-Spectrum Proprotein Convertase Inhibition in Pathway Redundancy Studies

When investigating biological pathways where multiple proprotein convertases may compensate for each other (e.g., growth factor activation, tumor progression, or viral glycoprotein maturation), Decanoyl-RVKR-CMK is the preferred tool due to its validated ability to inhibit all seven mammalian convertases [1]. This property ensures complete pathway shutdown, whereas more selective inhibitors like α1-PDX or hexa-D-arginine may leave residual activity that confounds experimental interpretation [2].

Antiviral Screening for Furin-Dependent Viral Entry

For viruses known to require furin-mediated cleavage of their envelope glycoproteins for cellular entry (e.g., SARS-CoV-2, HIV, avian influenza), Decanoyl-RVKR-CMK provides a well-characterized, cell-permeable chemical probe with a quantifiable IC50 of 57 nM in a functional plaque reduction assay [1]. This allows for direct comparison of antiviral potency across different viral strains and host cell types, and it serves as a positive control for evaluating novel antiviral compounds targeting host proteases [2].

Structure-Based Drug Design and Furin Active Site Characterization

Researchers engaged in rational drug design for furin and other proprotein convertases utilize Decanoyl-RVKR-CMK as the benchmark structural probe. The 2.6 Å crystal structure of the inhibited furin complex [1] provides a validated molecular template for computational docking studies, pharmacophore modeling, and the design of novel peptide and small-molecule inhibitors. This structural data is unparalleled for other PC inhibitors and directly supports medicinal chemistry efforts [2].

Validation of Genetic Knockdown/Overexpression Models

In studies using siRNA knockdown or overexpression of specific proprotein convertases (e.g., furin, PACE4), Decanoyl-RVKR-CMK serves as a critical chemical validation tool. Its broad inhibition profile [1] can be used to confirm that observed phenotypic changes are indeed due to PC activity and not off-target effects of genetic manipulation. Furthermore, comparing its effect to more selective inhibitors like AT-PDX can help dissect the specific contribution of furin versus other PCs in complex cellular processes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Decanoyl-RVKR-CMK

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.